1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one
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Overview
Description
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one is a heterocyclic compound featuring a quinoxaline core with a trifluoromethyl group at the 7-position and a methyl group at the 1-position.
Preparation Methods
The synthesis of 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as 1,2-diaminobenzene and trifluoroacetic acid.
Cyclization Reaction: The key step involves the cyclization of the intermediate to form the quinoxaline core. This can be achieved through various methods, including condensation reactions under acidic or basic conditions.
Introduction of Trifluoromethyl Group: The trifluoromethyl group is introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfone under radical or nucleophilic conditions
Final Steps: The final steps involve purification and characterization of the compound using techniques such as chromatography and spectroscopy.
Industrial production methods may involve optimization of these steps to enhance yield and reduce costs, often employing continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinoxaline derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroquinoxaline derivatives.
Substitution: The trifluoromethyl group can be substituted with other functional groups using nucleophilic substitution reactions. .
The major products formed from these reactions depend on the specific conditions and reagents used, often leading to a variety of functionalized quinoxaline derivatives.
Scientific Research Applications
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one has numerous applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds with enhanced stability and bioactivity.
Biology: The compound is used in the study of enzyme inhibitors and receptor modulators, contributing to the understanding of biological pathways and mechanisms.
Mechanism of Action
The mechanism by which 1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one exerts its effects involves interactions with specific molecular targets and pathways:
Comparison with Similar Compounds
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one can be compared with other similar compounds, such as:
1-Methyl-7-(trifluoromethyl)quinoxalin-2-one: Lacks the tetrahydro structure, resulting in different chemical and biological properties.
1-Methyl-7-(difluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-one: Contains a difluoromethyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
1-Methyl-7-(trifluoromethyl)-1,2,3,4-tetrahydroquinoxalin-2-thione:
The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical reactivity and biological activity.
Properties
IUPAC Name |
1-methyl-7-(trifluoromethyl)-3,4-dihydroquinoxalin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9F3N2O/c1-15-8-4-6(10(11,12)13)2-3-7(8)14-5-9(15)16/h2-4,14H,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBJJKLLNLMLWPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)CNC2=C1C=C(C=C2)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9F3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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